![molecular formula C28H29FN6O2 B6522604 N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide CAS No. 440332-64-9](/img/structure/B6522604.png)
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
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Description
The compound is a complex organic molecule with the molecular formula C25H35FN6O3 . It has a molecular weight of 486.6 g/mol . The IUPAC name for this compound is N - [3- [4- (2-fluorophenyl)piperazin-1-yl]propyl]-1- [1- (2-methoxyethyl)-6-oxopyridazin-4-yl]pyrrolidine-3-carboxamide .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a piperazine ring, a pyrrolidine ring, and a dihydro-benzotriazine ring . The exact 3D conformer and 2D structure can be found in the PubChem database .Physical And Chemical Properties Analysis
This compound has a molecular weight of 486.6 g/mol and a complexity of 785 . It has a topological polar surface area of 80.7 Ų and contains 35 heavy atoms . The compound has one hydrogen bond donor count and eight hydrogen bond acceptor counts . It also has a rotatable bond count of 10 .Scientific Research Applications
- Dopamine D2 Receptor Antagonism : In vitro and in silico studies have identified SR-01000565303-1 as a potential antipsychotic due to its affinity for dopamine D2 receptors (115 nM). It also interacts with other receptors (D1, D3, 5-HT1A, 5-HT2A, and 5-HT7), making it a multifunctional ligand .
- Behavioral Effects : In behavioral studies, SR-01000565303-1 reduces amphetamine-induced hyperactivity in mice and improves memory consolidation after acute treatment. It also exhibits anxiogenic activity, albeit transiently .
- Plant Hormone Analog : Indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation in higher plants .
Antipsychotic Potential
Antiviral Applications
Indole Derivatives and Biological Activities
ENT Inhibition
properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN6O2/c29-24-7-2-4-9-26(24)34-18-16-33(17-19-34)15-5-14-30-27(36)22-12-10-21(11-13-22)20-35-28(37)23-6-1-3-8-25(23)31-32-35/h1-4,6-13H,5,14-20H2,(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUHDJRSWWSKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide |
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